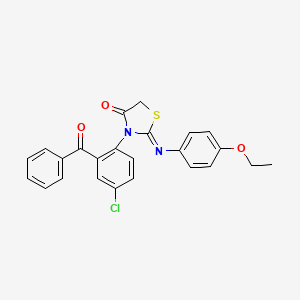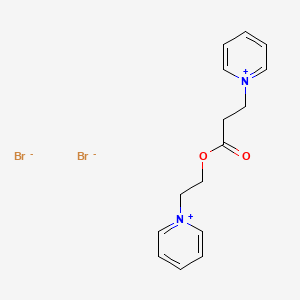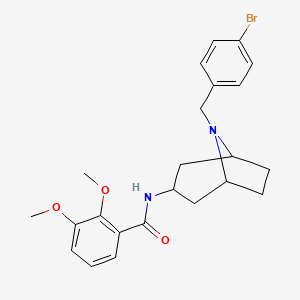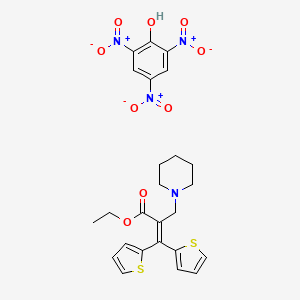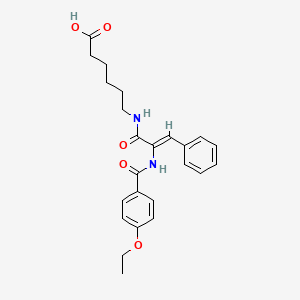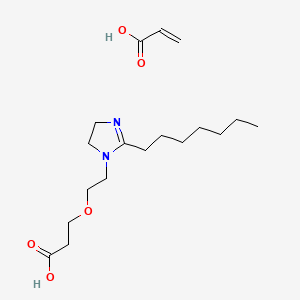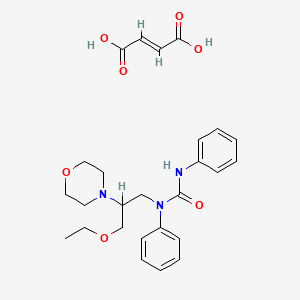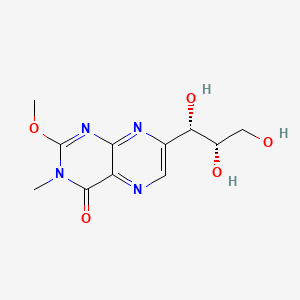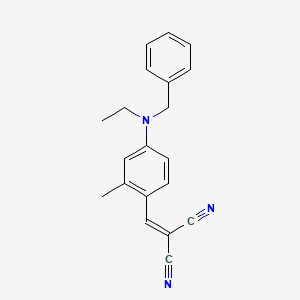
N-Desmethyl brasofensine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl brasofensine is a metabolite of brasofensine, a phenyltropane dopamine reuptake inhibitor. Brasofensine was initially developed for the treatment of Parkinson’s and Alzheimer’s diseases but was discontinued due to stability issues and the occurrence of isomerization . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl brasofensine typically involves the demethylation of brasofensine. This can be achieved through various chemical reactions, including:
N-Demethylation using Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to remove the methyl group from the nitrogen atom.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon, to facilitate the removal of the methyl group under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl brasofensine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction could produce deoxygenated derivatives.
Applications De Recherche Scientifique
N-Desmethyl brasofensine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of brasofensine.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.
Industry: this compound is used in the pharmaceutical industry for drug development and testing.
Mécanisme D'action
N-Desmethyl brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. This inhibition prevents the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism is similar to that of brasofensine, which enhances dopaminergic signaling and improves motor function in models of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brasofensine: The parent compound, which is also a dopamine reuptake inhibitor.
O-Desmethyl brasofensine: Another metabolite of brasofensine with similar pharmacological properties.
BMS-205912: The Z-isomer of brasofensine, which has different pharmacokinetic properties.
Uniqueness
N-Desmethyl brasofensine is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of brasofensine. Its pharmacological profile and stability make it a valuable compound for research, particularly in understanding the metabolism and action of dopamine reuptake inhibitors .
Propriétés
Numéro CAS |
200558-52-7 |
|---|---|
Formule moléculaire |
C15H18Cl2N2O |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-20-18-8-12-11(7-10-3-5-15(12)19-10)9-2-4-13(16)14(17)6-9/h2,4,6,8,10-12,15,19H,3,5,7H2,1H3/b18-8+/t10-,11+,12+,15+/m0/s1 |
Clé InChI |
DOQGCMWUTVSEPX-WMGZZIQCSA-N |
SMILES isomérique |
CO/N=C/[C@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CON=CC1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


